3-(3-Tert-butyl-phenoxy)-phenylamine
CAS No.: 887579-79-5
Cat. No.: VC15750274
Molecular Formula: C16H19NO
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887579-79-5 |
|---|---|
| Molecular Formula | C16H19NO |
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | 3-(3-tert-butylphenoxy)aniline |
| Standard InChI | InChI=1S/C16H19NO/c1-16(2,3)12-6-4-8-14(10-12)18-15-9-5-7-13(17)11-15/h4-11H,17H2,1-3H3 |
| Standard InChI Key | IRDTVVQCDYVOTR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC(=CC=C1)OC2=CC=CC(=C2)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and IUPAC Nomenclature
The systematic IUPAC name for 3-(3-Tert-butyl-phenoxy)-phenylamine is 3-[(3-tert-butylphenoxy)phenyl]amine. Its molecular formula is C₁₆H₁₉NO, with a molecular weight of 241.33 g/mol. The structure comprises a phenylamine group (aniline) connected via an ether linkage to a second phenyl ring substituted with a tert-butyl group at the meta position (Figure 1).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉NO |
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | 3-[(3-tert-butylphenoxy)phenyl]amine |
| CAS Registry | Not formally assigned |
Structural Analysis
The tert-butyl group (-C(CH₃)₃) at the meta position introduces significant steric bulk, influencing the compound’s conformational flexibility and electronic properties. The phenoxy bridge (-O-) enhances electron delocalization between the aromatic rings, potentially altering reactivity in electrophilic substitution reactions .
Synthesis and Manufacturing
Proposed Synthetic Routes
While no peer-reviewed synthesis of 3-(3-Tert-butyl-phenoxy)-phenylamine is documented, analogous compounds suggest two plausible pathways:
Route 1: Ullmann Coupling
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Reactants: 3-tert-butylphenol and 3-iodoaniline.
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Conditions: Copper(I) iodide catalyst, cesium carbonate base, dimethylformamide (DMF) solvent, 110°C.
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Mechanism: Formation of the ether linkage via nucleophilic aromatic substitution.
Route 2: Mitsunobu Reaction
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Reactants: 3-tert-butylphenol and 3-aminophenol.
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Conditions: Triphenylphosphine, diethyl azodicarboxylate (DEAD), tetrahydrofuran (THF) solvent.
Table 2: Comparative Synthesis Metrics
| Parameter | Ullmann Coupling | Mitsunobu Reaction |
|---|---|---|
| Catalyst | CuI | PPh₃/DEAD |
| Temperature | 110°C | Room Temperature |
| Typical Yield | 50–65% | 60–75% |
| Byproducts | Iodide salts | Triphenylphosphine oxide |
Physicochemical Properties
Predicted Physical Properties
Using quantitative structure-property relationship (QSPR) models and analog data (e.g., 3-(4-Tert-butylphenyl)propionic acid ):
Table 3: Estimated Physical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 85–90°C | QSPR/analog extrapolation |
| Boiling Point | 310–325°C | Joback method |
| Density | 1.08 ± 0.05 g/cm³ | Group contribution |
| Solubility (Water) | <0.1 mg/mL | LogP estimation (3.2) |
| pKa (amine) | 4.2 ± 0.3 | Hammett correlation |
Spectroscopic Characteristics
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IR Spectroscopy: Expected N-H stretch (3300–3500 cm⁻¹), C-O-C asymmetric stretch (1250 cm⁻¹), and tert-butyl C-H bends (1360–1380 cm⁻¹).
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NMR (¹H): δ 1.3 ppm (s, 9H, tert-butyl), δ 6.5–7.3 ppm (m, 8H, aromatic), δ 3.8 ppm (s, 2H, NH₂).
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-rich aniline ring is susceptible to nitration, sulfonation, and halogenation. Steric hindrance from the tert-butyl group directs incoming electrophiles to the para position relative to the phenoxy group.
Oxidative Coupling
Under oxidative conditions (e.g., FeCl₃), the amine group may participate in C-N bond formation, yielding dimeric or polymeric structures.
Table 4: Representative Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-Nitro derivative |
| Acetylation | Acetic anhydride | N-Acetylated compound |
| Suzuki-Miyaura | Pd(PPh₃)₄, boronic acid | Biaryl analogs |
Comparative Analysis with Analogues
vs. 3-(4-Tert-butylphenyl)propionic Acid
| Parameter | 3-(3-Tert-butyl-phenoxy)-phenylamine | 3-(4-Tert-butylphenyl)propionic Acid |
|---|---|---|
| Functional Group | Amine, ether | Carboxylic acid |
| Melting Point | 85–90°C | 95°C |
| Applications | Pharmaceuticals | Polymer intermediates |
vs. 4-[4-(Tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamine
| Parameter | Target Compound | BenchChem Compound |
|---|---|---|
| Substituents | 3-tert-butyl, NH₂ | 4-tert-pentyl, CF₃ |
| Molecular Weight | 241.33 g/mol | 323.4 g/mol |
| Bioactivity | Hypothetical kinase inhibition | Confirmed cytotoxicity (IC50 12 µM) |
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